

How to solubilize and store TP-3654 for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

[Get Quote](#)

Application Notes and Protocols for TP-3654

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and experimental use of **TP-3654**, a potent second-generation PIM kinase inhibitor. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.

Introduction to TP-3654

TP-3654 is an orally available, selective ATP-competitive inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.^[1] It has shown potential as an antineoplastic agent by preventing the activation of PIM-mediated signaling pathways, which are crucial for tumor cell proliferation and survival.^[1] PIM kinases are frequently overexpressed in various cancers, making them a key target for therapeutic intervention.^{[2][3]}

Chemical Properties:

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1361951-15-6 | [4] |
| Molecular Formula | C ₂₂ H ₂₅ F ₃ N ₄ O | [4] |
| Molecular Weight | 418.46 g/mol | [5][6] |
| Appearance | Solid powder | [6] |
| Purity | >98% | [4] |

Solubilization of TP-3654

Proper solubilization is critical for accurate and reproducible experimental results. **TP-3654** is soluble in organic solvents but has poor aqueous solubility.

Solubility Data:

| Solvent | Concentration | Notes | Reference |
|-------------------------|--------------------------------|---|--------------|
| DMSO | 50 mg/mL (119.49 mM) to 100 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic bath may be needed. | [4][5][7][8] |
| Ethanol | 6 mg/mL (14.33 mM) to 10 mM | [4][9] | |
| DMF | 16 mg/ml | [10] | |
| Water | < 0.1 mg/mL (insoluble) | [7] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [10] | |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Preparation: Bring the vial of **TP-3654** powder and anhydrous DMSO to room temperature.
- Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 1 mg vial of **TP-3654** (MW: 418.46), you would add 238.97 μ L of DMSO.
- Dissolution: Add the calculated volume of DMSO to the vial of **TP-3654**.
- Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a short period to aid dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of **TP-3654**.

Storage Recommendations:

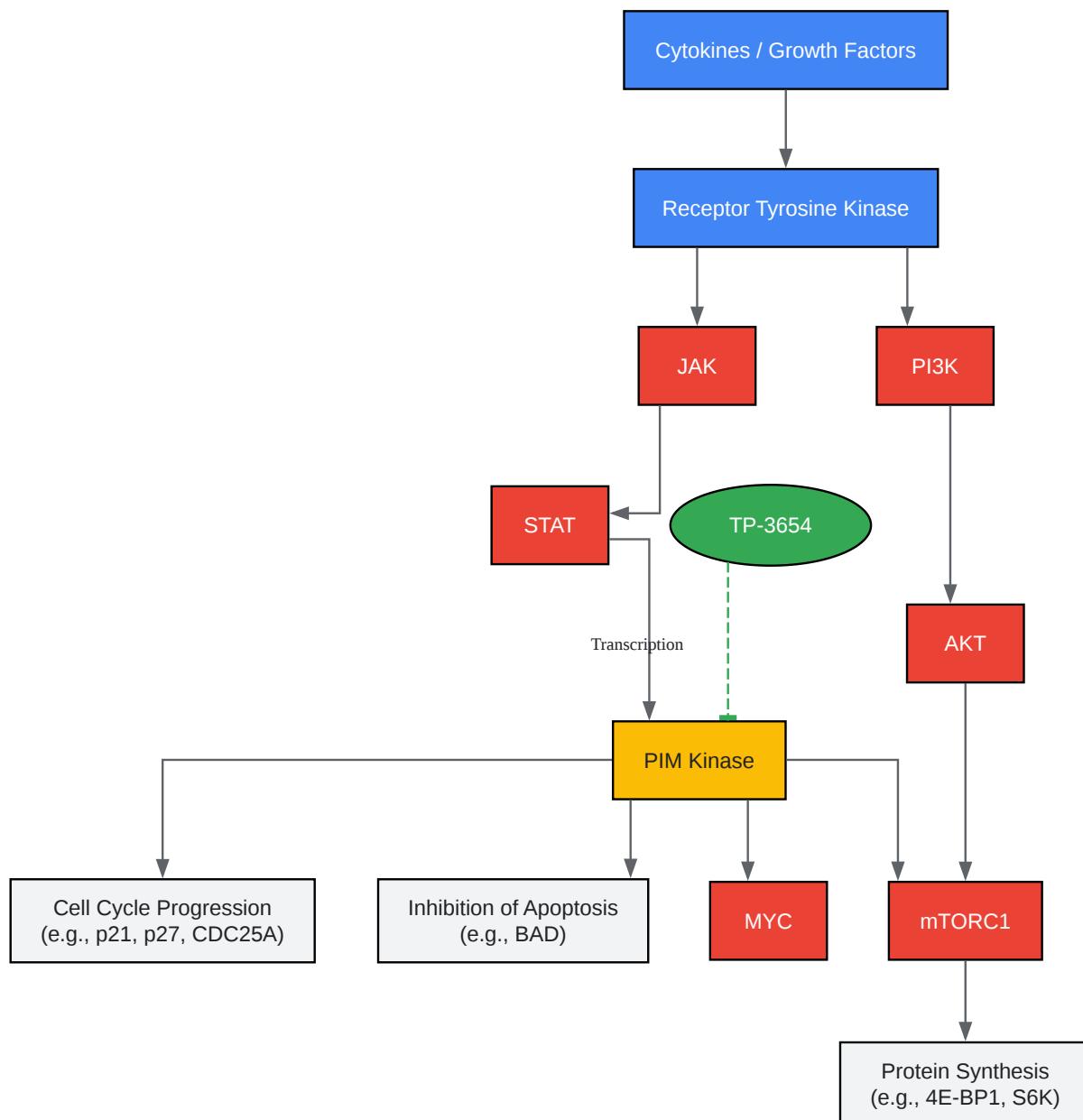
| Condition | Duration | Notes | Reference |
|------------------------|-------------------------------------|---|------------|
| Solid Powder | 3 years at -20°C | Store in the dark and under desiccating conditions. The product is air and light sensitive. | [4][5][11] |
| Stock Solution in DMSO | 1 year at -80°C or 1 month at -20°C | Aliquoting is highly recommended to avoid degradation from repeated freeze-thaw cycles. | [5][11] |

Experimental Protocols

TP-3654 targets the PIM kinases, which are involved in several signaling pathways that regulate cell survival, proliferation, and metabolism.[2][3][12]

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.^{[2][12][13]} They exert their oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.



[Click to download full resolution via product page](#)

Caption: PIM Kinase Signaling Pathway and the inhibitory action of **TP-3654**.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure to assess the inhibitory activity of **TP-3654** against PIM kinases.

- Prepare Reagents:

- Recombinant PIM-1, PIM-2, or PIM-3 enzyme.
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
- Substrate peptide (e.g., a BAD-derived peptide).
- ATP solution.
- **TP-3654** serial dilutions in DMSO.

- Assay Procedure:

- In a 96-well plate, add the kinase, substrate, and **TP-3654** at various concentrations.
- Pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding ATP. The final concentration should be at the Km for each respective kinase.
- Incubate for 60 minutes at 30°C.
- Terminate the reaction by adding a stop solution (e.g., EDTA).
- Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

- Data Analysis:

- Calculate the percentage of inhibition for each concentration of **TP-3654**.
- Determine the IC_{50} or K_i value by fitting the data to a dose-response curve.

Inhibitory Activity of **TP-3654**:

| Target | K_i (nM) | Reference |
|--------|------------|----------------------|
| PIM-1 | 5 | [5] |
| PIM-2 | 239 | |
| PIM-3 | 42 | [14] |

Cell-Based Assay Protocol (Phospho-BAD Inhibition)

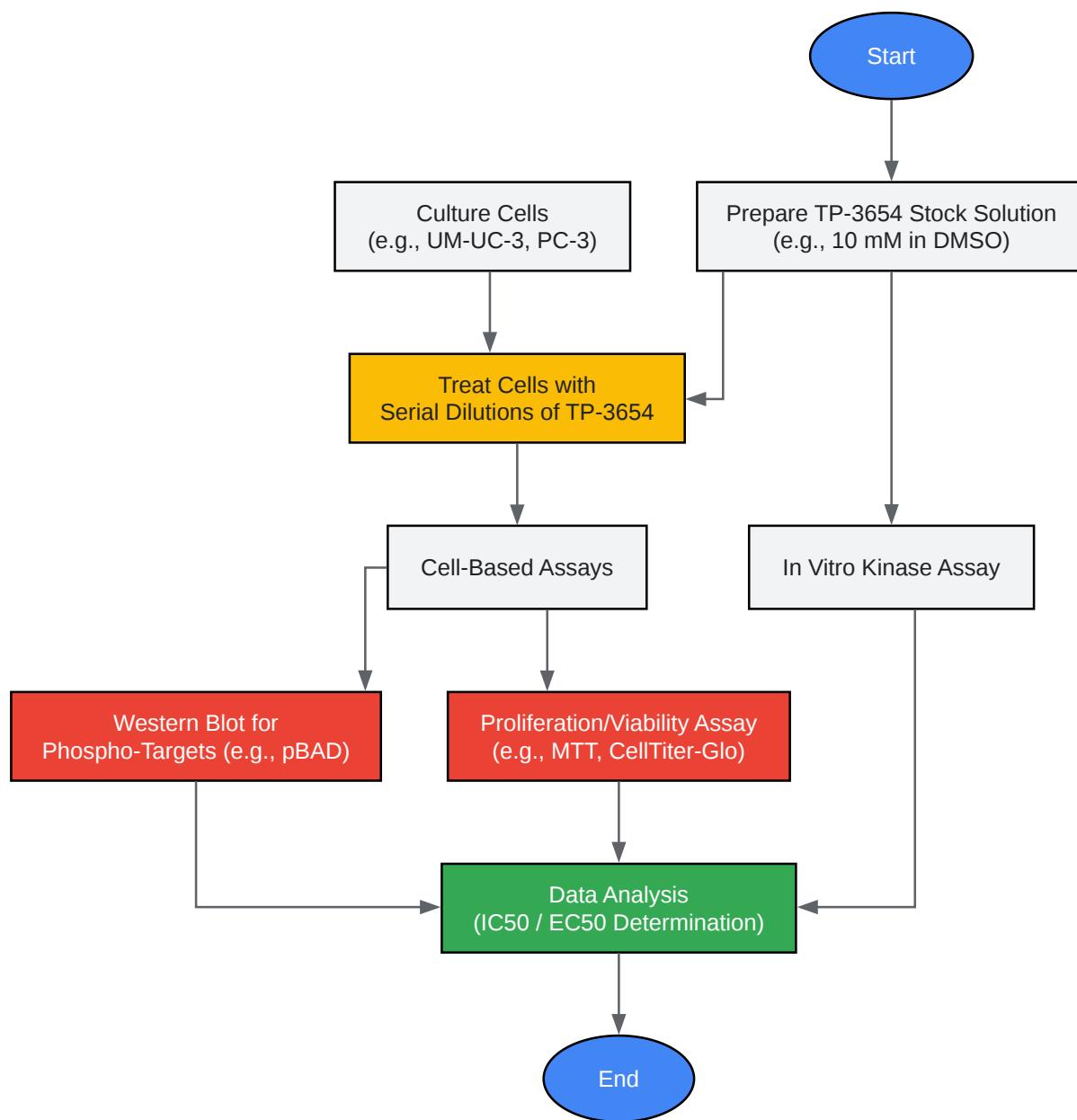
This protocol describes how to measure the cellular activity of **TP-3654** by assessing the phosphorylation of BAD, a downstream target of PIM-1.

- Cell Culture:
 - Culture a suitable cell line (e.g., UM-UC-3 bladder cancer cells) in appropriate media.[\[7\]](#) [\[10\]](#)
- Treatment:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **TP-3654** for a specified time (e.g., 2-4 hours).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-BAD (Ser112).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the phospho-BAD signal to total BAD or a loading control like GAPDH.

- Data Analysis:
 - Quantify the band intensities and calculate the EC₅₀ value for the inhibition of BAD phosphorylation. **TP-3654** has a reported average EC₅₀ of 67 nM in a PIM-1/BAD overexpression system.[7][8]

Experimental Workflow for In Vitro Studies



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vitro evaluation of **TP-3654**.

In Vivo Studies

TP-3654 is orally bioavailable and has demonstrated anti-tumor activity in xenograft models.[\[6\]](#) [\[10\]](#)

Formulation for Oral Gavage:

For in vivo studies, **TP-3654** can be formulated for oral administration.

Example Formulations:

| Vehicle | Concentration | Notes | Reference |
|--|------------------------------------|----------------------|-----------|
| 10% DMSO >> 90% (20% SBE- β -CD in saline) | 2.5 mg/mL (suspended) | Requires sonication. | [8] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | \geq 2.08 mg/mL (clear solution) | [8] | |
| 10% DMSO >> 90% corn oil | \geq 2.08 mg/mL (clear solution) | [8] | |

Animal Dosing:

- Dosage: Oral dosing of 200 mg/kg has been shown to significantly reduce tumor growth in UM-UC-3 and PC-3 xenograft models without significant toxicity.[7][11]
- Administration: Administer the formulated **TP-3654** daily by oral gavage.

Clinical Context

TP-3654 (also known as nuvisertib) is being investigated in clinical trials for the treatment of myelofibrosis.[15][16][17] In these trials, the drug is administered orally, with doses being escalated to determine the maximum tolerated dose and recommended Phase 2 dose.[15][18] These studies provide valuable information on the safety, pharmacokinetics, and pharmacodynamics of **TP-3654** in humans.[15][19]

Disclaimer: This document is intended for research use only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. TP-3654 (CAS 1361951-15-6) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TP-3654 | pan-Pim inhibitor | Probechem Biochemicals [probechem.com]
- 15. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 16. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. onclive.com [onclive.com]
- 19. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]

- To cite this document: BenchChem. [How to solubilize and store TP-3654 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611452#how-to-solubilize-and-store-tp-3654-for-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com